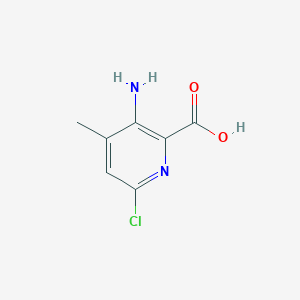

3-Amino-6-chloro-4-methylpicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloro-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKKZSHZTWQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Picolinic Acid Chemistry and Substituted Pyridine Derivatives

3-Amino-6-chloro-4-methylpicolinic acid belongs to the class of compounds known as picolinic acids, which are derivatives of pyridine (B92270) with a carboxylic acid group at the 2-position. mdpi.com The chemistry of picolinic acid and its derivatives is a significant area of heterocyclic chemistry, owing to their roles in biological systems and as precursors in synthesis. The pyridine ring is an aromatic heterocycle, and the presence of the nitrogen atom influences the electronic distribution and reactivity of the ring.

The specific substitution pattern of this compound significantly modifies its chemical properties compared to the parent picolinic acid structure. The substituents—an amino group at the 3-position, a chloro group at the 6-position, and a methyl group at the 4-position—each impart distinct electronic and steric effects:

Amino Group (-NH₂): As a strong electron-donating group, the amino group at the 3-position increases the electron density of the pyridine ring, which can influence its susceptibility to electrophilic substitution and modify the acidity of the carboxylic acid.

Chloro Group (-Cl): The chloro group at the 6-position is an electron-withdrawing group, which decreases the electron density of the ring. This halogen substituent also serves as a potential leaving group in nucleophilic substitution reactions, a key feature in its synthetic applications. google.com

Methyl Group (-CH₃): The methyl group at the 4-position is a weak electron-donating group.

The combination of these substituents creates a unique electronic environment within the molecule, making it a tailored building block for specific chemical transformations. The presence of both nucleophilic (amino) and electrophilic centers, along with the carboxylic acid handle, allows for a wide range of chemical modifications.

Significance As a Research Scaffold in Organic Synthesis and Heterocyclic Chemistry

Established Synthetic Routes to Substituted Picolinic Acid Frameworks

The synthesis of substituted picolinic acids often begins with a pre-formed pyridine ring, which is then modified through various functionalization reactions. The position of the substituents is dictated by the inherent reactivity of the pyridine ring and the directing effects of the groups already present.

Pathways Involving Pyridine Functionalization at Key Positions

The functionalization of the pyridine nucleus is a cornerstone of synthesizing complex derivatives. Electrophilic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, but the use of pyridine N-oxides can overcome this limitation. wikipedia.orgarkat-usa.org Oxidation of the pyridine nitrogen creates a pyridine N-oxide, which activates the C2 and C4 positions for electrophilic substitution. For instance, nitration of a pyridine N-oxide, followed by reduction of the nitro group, is a common method for introducing an amino group. umsl.edu

Halogenation can also be achieved through various methods. The Sandmeyer reaction, a well-established method for converting an amino group into a halide via a diazonium salt, is a powerful tool for introducing chlorine or bromine onto an aromatic ring. wikipedia.orgbyjus.com This reaction involves diazotization of an aminopyridine with nitrous acid, followed by treatment with a copper(I) halide. nih.gov Alternatively, direct halogenation of pyridine N-oxides can be accomplished using reagents like phosphorus oxychloride (POCl₃) to yield chloropyridines. wikipedia.org

Approaches Utilizing Related Picolinic Acid Analogs (e.g., 6-methylpicolinic acid, 3-aminopicolinic acid)

Starting from readily available picolinic acid analogs allows for a more direct route to the desired substitution pattern.

From 6-methylpicolinic acid: Beginning with 6-methylpicolinic acid, the primary challenge lies in the regioselective introduction of the amino group at C3 and the chloro group at C6 (which is already a methyl group in the starting material). A more plausible strategy would be to start with a precursor like 2,4-lutidine (2,4-dimethylpyridine), which possesses the required methyl group at the 4-position. Oxidation of the 2-methyl group would yield 4-methylpicolinic acid. scbt.com Subsequent functionalization would then be required to introduce the amino and chloro substituents.

From 3-aminopicolinic acid: Using 3-aminopicolinic acid as a starting material provides the amino group in the correct position. researchgate.net The subsequent steps would involve the introduction of a methyl group at the C4 position and a chlorine atom at the C6 position. The introduction of a methyl group onto the pyridine ring can be challenging and may require multi-step sequences. Chlorination of the C6 position could potentially be achieved through various modern chlorination techniques, possibly involving directed metallation or other regioselective C-H activation methods. A key challenge would be to achieve this chlorination without affecting the other positions on the ring.

Advanced Synthetic Approaches to this compound

More sophisticated methods offer greater control over the placement of multiple substituents on the pyridine ring, which is essential for the synthesis of a complex molecule like this compound.

Regioselective Functionalization Techniques

Achieving the specific 3-amino, 6-chloro, 4-methyl substitution pattern requires highly regioselective reactions. Directed ortho-metalation (DoM) is a powerful strategy where a functional group on the ring directs the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile. For instance, a picolinamide (B142947) directing group can facilitate functionalization at the C3 position. scripps.edu

Furthermore, halogen-dance reactions or regioselective lithiation of halopyridines can be employed to introduce substituents at specific positions. For example, the lithiation of 2-chloropyridine (B119429) derivatives has been shown to occur selectively at the C4 position under certain conditions, which could be a key step in introducing the methyl group. mdpi.com The use of pyridine N-oxides can also significantly influence regioselectivity in functionalization reactions, often directing substitution to the C2 and C6 positions. researchgate.netresearchgate.net

De Novo Synthesis Strategies for Complex Pyridine Derivatives

When the desired substitution pattern is difficult to achieve by functionalizing a pre-existing ring, constructing the pyridine ring from acyclic precursors (de novo synthesis) is an attractive alternative. mdpi.comchemrxiv.org These methods involve the condensation of smaller building blocks to form the heterocyclic core with the substituents already in place.

Various named reactions, such as the Hantzsch pyridine synthesis and its variations, allow for the construction of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. illinois.edu Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer an efficient way to build molecular complexity and are well-suited for creating highly substituted pyridine scaffolds. acs.org A plausible de novo approach for this compound could involve the condensation of a β-enaminone with an active methylene (B1212753) compound, strategically choosing starting materials that already contain the necessary chloro, methyl, and protected amino/carboxy functionalities.

Precursor Chemistry and Intermediate Derivations

A practical synthetic route to this compound would likely proceed through key intermediates that already possess some of the required substituents. A particularly relevant precursor is 3-amino-2-chloro-4-methylpyridine (B17603). chemicalbook.com

The synthesis of 3-amino-2-chloro-4-methylpyridine has been reported via several routes. One notable method starts from the readily available materials malononitrile (B47326) and acetone. google.com This multi-step synthesis involves the formation of several intermediates as outlined in the table below.

| Step | Intermediate Name | Reaction Description | Reported Yield |

|---|---|---|---|

| 1 | Isopropylidenemalononitrile | Reaction of malononitrile with acetone. | - |

| 2 | Mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile | Condensation with triethyl orthoformate in acetic anhydride. | - |

| 3 | 2-Amino-4-methyl-3-pyridinecarbonitrile | Ring closure with anhydrous ammonia (B1221849) in ethanol. | - |

| 4 | 2-Hydroxy-4-methyl-3-cyanopyridine | Conversion of the amino group to a diazonium salt with sodium nitrite, followed by in situ hydrolysis. | - |

| 5 | 2-Chloro-4-methyl-3-pyridinecarbonitrile | Chlorination with phosphorus oxychloride. | - |

| 6 | 2-Chloro-4-methyl-3-pyridinecarboxamide | Hydrolysis of the nitrile in concentrated sulfuric acid. | 69% |

| 7 | 3-Amino-2-chloro-4-methylpyridine | Hofmann rearrangement of the carboxamide. | - |

Once 3-amino-2-chloro-4-methylpyridine is obtained, the subsequent challenge is the introduction of a carboxylic acid group at the C2 position and a chlorine atom at the C6 position. The existing chloro group at C2 would need to be replaced. A more logical precursor would be 3-amino-4-methyl-6-chloropyridine. The synthesis of this intermediate could potentially be achieved by starting with 3-amino-4-methylpyridine (B17607) and performing a regioselective chlorination at the C6 position. 3-Amino-4-methylpyridine itself can be synthesized from 4-methylpyridine (B42270) via nitration and subsequent reduction, or from 4-methylpyridine-3-boronic acid. pipzine-chem.comgoogle.com

With 3-amino-4-methyl-6-chloropyridine in hand, the final step would be the introduction of the carboxylic acid group at the C2 position. This could be accomplished through a metal-halogen exchange reaction at the C2 position (if a halogen were present) followed by quenching with carbon dioxide, or via a directed metalation approach, although the directing group landscape would be complex with the existing substituents.

Synthesis and Transformation of Key Halogenated and Aminated Pyridine Intermediates (e.g., 6-Chloro-4-methylpyridin-3-amine)

The intermediate 6-chloro-4-methylpyridin-3-amine (B1272740) serves as a critical building block for the construction of the target picolinic acid. Its synthesis involves establishing the correct substitution pattern on the pyridine ring, followed by a key transformation to introduce the carboxylic acid group at the C2 position.

Synthesis of 6-Chloro-4-methylpyridin-3-amine

A plausible and common strategy for synthesizing substituted aminopyridines like 6-chloro-4-methylpyridin-3-amine begins with a more accessible starting material, such as 4-picoline (4-methylpyridine). The synthesis proceeds through a sequence of nitration, chlorination, and reduction steps.

Nitration: The first step involves the regioselective introduction of a nitro group (-NO₂) at the 3-position of the pyridine ring. Nitration of picoline N-oxides is a well-established method. orgsyn.org For instance, 4-picoline can be first oxidized to 4-picoline N-oxide, which then undergoes nitration, typically with a mixture of fuming nitric acid and sulfuric acid, to yield 4-methyl-3-nitropyridine (B1297851) N-oxide.

Chlorination: The nitro-substituted intermediate is then chlorinated. A common method for converting pyridine N-oxides to 2-chloropyridines or for chlorinating pyridones (which can be formed from nitropyridine precursors) involves reagents like phosphorus oxychloride (POCl₃). google.comprepchem.com This step replaces a group (such as a hydroxyl group derived from the N-oxide) with a chlorine atom at the 6-position, yielding 6-chloro-4-methyl-3-nitropyridine.

Reduction: The final step in forming the intermediate is the reduction of the nitro group to a primary amine (-NH₂). This transformation is frequently accomplished using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) or metal/acid combinations (e.g., SnCl₂/HCl). This reaction selectively reduces the nitro group without affecting the chloro substituent, yielding the desired product, 6-chloro-4-methylpyridin-3-amine. google.comgoogleapis.comgoogle.com

The following table summarizes the typical reaction conditions for these synthetic steps, based on analogous transformations reported in the literature.

| Step | Reaction | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Nitration | HNO₃ / H₂SO₄ | Elevated temperature (e.g., 90-105°C) | 4-Methyl-3-nitropyridine N-oxide |

| 2 | Chlorination | POCl₃ | Reflux | 6-Chloro-4-methyl-3-nitropyridine |

| 3 | Reduction | SnCl₂ / HCl or H₂ / Pd-C | Varies (e.g., reflux for SnCl₂/HCl) | 6-Chloro-4-methylpyridin-3-amine |

Transformation of 6-Chloro-4-methylpyridin-3-amine to this compound

The conversion of the 6-chloro-4-methylpyridin-3-amine intermediate to the final picolinic acid product requires the introduction of a carboxylic acid group (-COOH) at the 2-position of the pyridine ring. A powerful and highly regioselective method for this purpose is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org

In this reaction, the amino group at the C3 position acts as a directing metalation group (DMG). It coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi), and directs the deprotonation specifically to the adjacent ortho position (C2), which is the most kinetically acidic site due to the inductive effect and coordination. wikipedia.orgharvard.edu

The process can be outlined as follows:

Lithiation: The intermediate, 6-chloro-4-methylpyridin-3-amine, is treated with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperatures (typically -78 °C). The amino group directs the lithium to abstract a proton from the C2 position, forming a highly reactive 2-lithio intermediate. In some cases, the amino group may require protection (e.g., as a carbamate) to prevent side reactions, although direct lithiation of aminopyridines is also known. nih.gov

Carboxylation: The aryllithium intermediate is then quenched by bubbling carbon dioxide (CO₂) gas through the solution or by pouring the reaction mixture over dry ice. The organolithium species undergoes a nucleophilic attack on the CO₂, forming a lithium carboxylate salt.

Acidification/Workup: An acidic workup (e.g., with dilute HCl) protonates the carboxylate salt to yield the final product, this compound, which can then be isolated and purified.

The table below details the key parameters for the Directed ortho-Metalation and carboxylation sequence.

| Step | Reaction | Key Reagents | Solvent | Typical Temperature | Product |

|---|---|---|---|---|---|

| 1 | Directed ortho-Metalation | n-BuLi or sec-BuLi | THF or Diethyl Ether | -78 °C | 2-Lithio-6-chloro-4-methylpyridin-3-amine |

| 2 | Carboxylation | CO₂ (gas or solid) | THF or Diethyl Ether | -78 °C to room temp. | Lithium 3-amino-6-chloro-4-methylpicolinate |

| 3 | Acidification | Aqueous HCl | - | 0 °C to room temp. | This compound |

This synthetic approach, leveraging the directing ability of the amino group, provides a reliable and regioselective route to functionalized picolinic acids that are valuable in various fields of chemical synthesis.

Derivatization Strategies and Functional Group Transformations of 3 Amino 6 Chloro 4 Methylpicolinic Acid

Chemical Derivatization for Tailored Research Applications

The functional groups of 3-amino-6-chloro-4-methylpicolinic acid offer multiple avenues for chemical modification, facilitating the synthesis of a wide array of derivatives. These derivatization techniques are instrumental in fine-tuning the molecule's physicochemical properties and biological activity.

Esterification of the Carboxylic Acid Moiety (e.g., Methyl Esters)

The carboxylic acid group of this compound is readily converted to its corresponding ester, a common strategy to mask the acidity of the carboxyl group or to create intermediates for further reactions. organic-chemistry.org Methyl esters, in particular, are significant in the synthesis of various compounds, including herbicides. patsnap.com

A prevalent method for this transformation involves reaction with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like thionyl chloride or concentrated sulfuric acid. For instance, treating 4-amino-3,6-dichloropyridine-2-carboxylic acid with methanol and thionyl chloride at 60°C for 7 hours yields the methyl ester. patsnap.com An alternative approach utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which has proven to be an efficient reagent for the esterification of various amino acids. nih.govresearchgate.net This method is valued for its mild conditions and good to excellent yields. nih.gov

| Reagent/Catalyst | Conditions | Product | Yield |

| Methanol, Thionyl Chloride | 60°C, 7 hours | 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester | 93.26% |

| Methanol, Concentrated H₂SO₄ | 60°C, ~7 hours | 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester | 89.14% |

| Methanol, Trimethylchlorosilane | Room Temperature | Amino acid methyl ester hydrochlorides | Good to Excellent |

Amide Bond Formation via the Carboxylic Acid or Amino Group

The formation of amide bonds is a cornerstone of synthetic chemistry, and both the carboxylic acid and amino groups of this compound can participate in this reaction. nih.gov Amide synthesis from the carboxylic acid typically requires activation with reagents like thionyl chloride or HATU to facilitate coupling with an amine. ucl.ac.uk For example, picolinic acid can be reacted with thionyl chloride to generate the acid chloride in situ, which then reacts with N-alkylanilines to form N-alkyl-N-phenylpicolinamides. researchgate.netnih.gov

Conversely, the amino group can act as a nucleophile, reacting with activated carboxylic acids or acid chlorides to form an amide linkage. This transformation is fundamental in peptide synthesis and the creation of complex molecular architectures. nih.gov

Functionalization at the Amino Group via Nucleophilic Substitution Reactions

The primary amino group of this compound is a key site for introducing structural diversity. It can act as a nucleophile in substitution reactions with various electrophiles. researchgate.net Derivatization reagents that specifically target primary amines, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), can be employed to modify this group. mdpi.comresearchgate.net These reactions typically proceed under mild conditions and allow for the attachment of a wide range of functionalities, thereby altering the molecule's steric and electronic properties. mdpi.com For instance, the reaction of amines with CNBF produces stable N-substituted derivatives. researchgate.net

Furthermore, the amino group can undergo reactions such as N-alkylation or acylation, providing further avenues for structural modification. researchgate.net Chiral derivatizing agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can be used to introduce a chiral center, which is particularly useful in stereochemical studies. researchgate.net

Transformations Involving the Chlorine Atom (e.g., Reductive Dechlorination, Nucleophilic Aromatic Substitution)

The chlorine atom on the pyridine (B92270) ring represents another key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In these reactions, a nucleophile displaces the chloride ion. youtube.com For SNAr to occur efficiently, the aromatic ring often needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The reactivity of halopyridines in SNAr reactions can be lower than that of acid chlorides because the aromaticity of the pyridine ring must be disrupted during the reaction. youtube.com

The chlorine atom can be replaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. youtube.com For example, 2-chloropyridine (B119429) can react with amines upon heating to introduce a new nitrogen group at the 2-position. youtube.com The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is another powerful method for replacing the chlorine atom with aryl or vinyl groups, as demonstrated in the synthesis of halauxifen-methyl. chemicalbook.com

Reductive dechlorination offers a method to remove the chlorine atom, replacing it with a hydrogen atom. This can be achieved using various reducing agents and catalytic systems.

Exploration of Diverse Reaction Pathways for Structural Modifications (e.g., Oxidation, Reduction of Related Functional Groups)

Beyond the direct derivatization of its primary functional groups, the structural framework of this compound and its derivatives can be further modified through a variety of reaction pathways. Oxidation and reduction reactions of related functional groups on derivatives open up additional avenues for creating novel molecular structures.

For instance, if the methyl group were oxidized to an aldehyde or carboxylic acid, it would provide a new handle for further functionalization, such as the formation of imines or amides. Similarly, reduction of a nitro group, if introduced onto the aromatic ring, to an amino group would offer another site for derivatization.

Mechanistic Investigations and Reactivity Studies of 3 Amino 6 Chloro 4 Methylpicolinic Acid and Analogs

Electrochemical Behavior and Electron Transfer Processes

The electrochemical behavior of picolinic acid and its derivatives is a subject of significant interest due to the role of these processes in various applications, including electrocatalysis and the synthesis of modified electrodes. While specific studies on 3-amino-6-chloro-4-methylpicolinic acid are not extensively detailed in the literature, the behavior of the parent compound, picolinic acid, and related derivatives provides a strong framework for understanding its electrochemical properties. Voltammetric and polarographic techniques are primary tools for investigating the electron transfer processes, reaction mechanisms, and adsorption phenomena at electrode surfaces. amelchem.comfabad.org.tr

Voltammetry measures the current that flows through an electrode as a potential is applied, providing insights into redox reactions. amelchem.com The choice of electrode material, such as mercury or various forms of carbon, is critical as it influences the potential window and the nature of the electrode-analyte interaction. fabad.org.trresearchgate.net

Studies on picolinic acid using a glassy carbon electrode (GCE) have been conducted to create chemically modified electrodes. dss.go.th In one such study, a GCE was conditioned by cyclic sweeping in a sodium chloride solution containing 2-picolinic acid. dss.go.th The resulting cyclic voltammograms showed that during the initial cycle, no distinct oxidation or reduction peaks were present. However, subsequent cycles revealed two irreversible cathodic peaks at potentials of -0.42 V and -1.03 V. dss.go.th These peaks are attributed to the irreversible reduction of the pyridine (B92270) ring of the picolinic acid molecule. dss.go.th The continuous increase in the cathodic peak currents with repeated scans indicated that the reaction product, a poly(2-picolinic acid) film, was being deposited and was not desorbed from the electrode surface after the reaction. dss.go.th

The use of mercury electrodes in polarography has historically been a robust technique for analyzing organic compounds, offering high reproducibility and low detection limits. researchgate.net While solid electrodes like carbon are often preferred for studying oxidative processes, mercury electrodes are particularly well-suited for reductions due to their wide negative potential window. fabad.org.tr

The electrochemical reaction mechanism for picolinic acid on a glassy carbon electrode involves an irreversible reduction process. dss.go.th The absence of corresponding anodic peaks in the cyclic voltammograms confirms the chemical irreversibility of the pyridine ring reduction. dss.go.th This suggests that the electron transfer is followed by a rapid chemical reaction, leading to a stable product on the electrode surface, in this case, a polymer film. dss.go.th The process can be described as an electropolymerization reaction where the initial reduction of the picolinic acid monomer initiates a chain of reactions leading to the formation of the polymer film.

Mediated electrolysis offers an alternative mechanism where a redox-active catalyst, such as N-hydroxyphthalimide (NHPI), facilitates the reaction at a lower potential than direct electrolysis. nih.gov In such systems, the mediator is oxidized or reduced at the electrode, and the resulting species (e.g., the PINO radical from NHPI) then reacts with the substrate in the bulk solution. nih.gov This approach can lower the overpotential required for the reaction and expand the compatibility with various functional groups. nih.gov For substituted picolinic acids, such mediated processes could offer pathways for selective oxidation or reduction that are not accessible through direct electrochemical methods.

The interaction between picolinic acid derivatives and electrode surfaces is a critical aspect of their electrochemical behavior. Adsorption can influence reaction rates and mechanisms. Studies on well-defined platinum (Pt(111)) surfaces have shown that picolinic acid (2-pyridine carboxylic acid) and its isomers adsorb in a tilted, vertical orientation. acs.org The primary mode of attachment is through Pt-N bonding, although coordination of the ortho-carboxylate group to the platinum surface is also a significant factor at most electrode potentials. acs.org

Spectroelectrochemical studies of picolinic acid on highly oriented pyrolytic graphite (B72142) (HOPG) electrodes during silver electrodeposition provide further detail. Surface-Enhanced Raman Spectroscopy (SERS) indicates that picolinic acid adsorbs perpendicularly to the silver surface, interacting via both the pyridinic nitrogen and the carboxylate group. Adsorption of the picolinate (B1231196) anion is observed over a wide potential range where the electrode surface is positively charged. As the potential approaches the point of zero charge, phenomena such as deprotonation of the adsorbed species and desorption can occur. The nature of the electrode surface charge significantly affects the adsorption behavior of charged or polarizable molecules like picolinic acid derivatives. pku.edu.cn

Kinetics and Mechanisms of Decarboxylation in Picolinic Acid Derivatives

The decarboxylation of picolinic acids is a classic organic reaction involving the removal of the carboxyl group as carbon dioxide. wikipedia.org The reaction is highly sensitive to the electronic and steric nature of substituents on the pyridine ring, as well as to reaction conditions such as solvent and pH.

Substituents on the pyridine ring exert a profound influence on the rate of decarboxylation. Studies on a series of 3-substituted picolinic acids have shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the decarboxylation of the neutral acid form. researchgate.netcdnsciencepub.com This acceleration is attributed to a steric effect where the 3-substituent interferes with the coplanarity of the carboxyl group and the pyridine ring. researchgate.netcdnsciencepub.com This twisting reduces the bond order between the ring and the carboxyl carbon, thereby facilitating the breaking of this bond. cdnsciencepub.com

In contrast, for the anionic (picolinate) form of the molecules, all 3-substituents, whether electron-donating or electron-withdrawing, tend to inhibit decarboxylation. cdnsciencepub.com This suggests that steric hindrance to the approach of solvent molecules, which play a crucial role in the anion's decarboxylation mechanism, may be the dominant effect. cdnsciencepub.com

For 3-amino- and 3-hydroxypicolinic acids, the mechanism appears to shift from the typical ylide pathway to one involving initial protonation, particularly at higher acidities. researchgate.netresearchgate.netingentaconnect.com The 3-amino and 3-hydroxy substituents are found to facilitate decarboxylation via the ylide mechanism at low acidity, likely through their inductive and field effects which stabilize the developing negative charge at the 2-position in the transition state. researchgate.net

Below is a data table summarizing the relative decarboxylation rates of various substituted picolinic acids.

| Substituent | Relative Rate of Decarboxylation (Isoelectric Species at 150°C) | Reference |

|---|---|---|

| H (Picolinic Acid) | 1.0 | cdnsciencepub.com |

| 6-Methyl | 0.2 | cdnsciencepub.com |

| 5-Nitro | 10 | cdnsciencepub.com |

| 3-Carboxy (Quinolinic Acid at 95°C) | >500 (relative to picolinic acid at 150°C) | cdnsciencepub.com |

The decarboxylation of picolinic acid derivatives can proceed through several distinct mechanistic pathways, with the operative mechanism being highly dependent on the acidity of the medium.

Hammick Mechanism and Ylide Intermediates: At low acidity, near the isoelectric point, the decarboxylation of most picolinic acids is believed to occur via the Hammick mechanism. researchgate.netwikipedia.org This pathway involves the thermal decomposition of the zwitterionic form of the acid to produce carbon dioxide and a reactive ylide intermediate (a 2-pyridyl carbanion stabilized by the adjacent positive nitrogen). cdnsciencepub.comstackexchange.com The formation of this ylide is often the rate-determining step. cdnsciencepub.com The N-methyl betaine (B1666868) of picolinic acid, which is locked in a zwitterionic form, decarboxylates about 200 times faster than the corresponding anion, providing strong evidence for the viability of the ylide pathway. cdnsciencepub.comcdnsciencepub.com

Ring-Protonation Mechanism: In more acidic solutions, an alternative mechanism becomes dominant for certain derivatives, such as 3-amino- and 3-hydroxypicolinic acid. researchgate.netingentaconnect.com Kinetic studies show that the rate of decarboxylation for these compounds reaches a maximum at an acidity well above their isoelectric point. researchgate.netingentaconnect.com This is attributed to a mechanism involving the decarboxylation of an intermediate that is protonated on the pyridine ring, analogous to the mechanisms seen in the decarboxylation of salicylic (B10762653) and anthranilic acids. researchgate.netingentaconnect.com Therefore, these compounds exhibit a dual-mechanism pathway: the Hammick ylide mechanism at low acidity and the ring-protonation mechanism at higher acidities. researchgate.netingentaconnect.com

Solvent Effects: The solvent plays a critical role, particularly in the decarboxylation of the picolinate anion. This reaction has been observed to occur in water but not in other organic solvents like ethylene (B1197577) glycol. researchgate.netcdnsciencepub.com It is proposed that water facilitates the reaction by forming a hydrogen-bonded bridge between a carboxylate oxygen and the ring nitrogen. researchgate.netcdnsciencepub.com This arrangement allows for a concerted process where the C-C bond breaks as a new N-H bond is formed, providing a lower-energy pathway to the ylide intermediate than would be possible without the assistance of the protic solvent. cdnsciencepub.com

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of dedicated computational chemistry and theoretical analysis studies focused specifically on the compound this compound. Despite the growing application of computational methods in characterizing chemical structures and predicting their properties, this particular molecule has not been the subject of published research in the areas of quantum chemical studies, reactivity descriptor analysis, or theoretical spectroscopic prediction.

While computational studies are prevalent for various pyridine derivatives and related compounds, the specific data required to construct a detailed theoretical profile of this compound—including its optimized molecular geometry, electronic structure, and predicted reactivity—is not available in the public domain. Methodologies such as Density Functional Theory (DFT) and ab initio calculations, which are standard for such analyses, have been applied to structurally similar molecules, but the unique substitution pattern of this compound necessitates a dedicated study to ensure scientific accuracy.

Consequently, the creation of a detailed article as per the requested outline, complete with data tables on electronic structure, frontier molecular orbitals, reactivity indices, and predicted spectroscopic parameters, is not feasible at this time. The generation of such scientifically rigorous and accurate content is contingent upon the existence of primary research that has performed these specific computational analyses on this compound.

Researchers in the field of computational chemistry have yet to direct their focus to this specific compound, leaving a gap in the understanding of its theoretical properties. Future research initiatives would be required to generate the foundational data needed for a thorough computational and theoretical examination of this compound.

Computational Chemistry and Theoretical Analysis of 3 Amino 6 Chloro 4 Methylpicolinic Acid

Investigation of Nonlinear Optical (NLO) Properties through Computational Models

Computational chemistry provides a powerful lens for the theoretical investigation of the nonlinear optical (NLO) properties of molecules like 3-Amino-6-chloro-4-methylpicolinic acid. Through sophisticated modeling techniques, researchers can predict and analyze the electronic and structural factors that give rise to NLO phenomena, offering insights that complement and guide experimental work. These in silico studies are crucial for screening potential NLO materials and understanding the fundamental origins of their optical nonlinearities.

Detailed Research Findings

While specific computational studies focused exclusively on the NLO properties of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. The primary approach involves quantum chemical calculations, with Density Functional Theory (DFT) being a prominently used method. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, are effective in optimizing the molecular geometry and calculating key electronic properties that govern NLO response. nih.govdergipark.org.tr

The investigation typically begins with the optimization of the ground state molecular structure of this compound. This is followed by the calculation of several key parameters that quantify the NLO behavior of the molecule when it interacts with an external electric field, such as that from a high-intensity laser.

The crucial NLO parameters derived from these computational models include:

Polarizability (α): This is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It relates to the linear optical properties of the material.

First-Order Hyperpolarizability (β): This is the key parameter for quantifying the second-order NLO response of a molecule, which is responsible for effects like second-harmonic generation (SHG). A high β value is a primary indicator that a molecule is a good candidate for NLO applications. researchgate.net The magnitude of β is highly sensitive to molecular structure, electron-donating and electron-withdrawing groups, and intramolecular charge transfer. dergipark.org.trresearchgate.net

For this compound, computational models would analyze the electronic contributions of the amino group (electron-donating), the chloro and carboxylic acid groups (electron-withdrawing), and the delocalized π-electron system of the pyridine (B92270) ring. The interplay of these functional groups is expected to create a significant intramolecular charge transfer network, which is a key factor for enhancing the first-order hyperpolarizability (β). researchgate.net

Theoretical studies on similar pyridine derivatives have demonstrated that substitutions on the pyridine ring can significantly influence the NLO response. researchgate.net Therefore, the specific arrangement of the amino, chloro, and methyl groups on the picolinic acid framework is critical to its predicted NLO properties.

Data Tables

The following table represents the type of data that would be generated from a DFT computational analysis of this compound's NLO properties. The values are hypothetical and serve for illustrative purposes, based on findings for analogous compounds in the literature. dergipark.org.trjournaleras.com

Table 1: Hypothetical NLO Properties of this compound Calculated via DFT

| Calculated Parameter | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | 5.82 | Debye |

| Mean Polarizability | α | 25.4 x 10-24 | esu |

| First-Order Hyperpolarizability | β | 12.7 x 10-30 | esu |

These theoretical calculations are fundamental in predicting whether this compound could be a promising candidate for development as an NLO material, justifying further experimental synthesis and characterization. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 6 Chloro 4 Methylpicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of 3-Amino-6-chloro-4-methylpicolinic acid.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic proton, the methyl group protons, the amine group protons, and the carboxylic acid proton. The integration of these signals would correspond to the number of protons in each group (1H, 3H, 2H, and 1H, respectively).

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The structure of this compound contains seven carbon atoms, each in a unique chemical environment, which would result in seven distinct signals in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment (e.g., aromatic, methyl, carboxyl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar chemical structures and standard chemical shift ranges. Solvent: DMSO-d₆.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic C-H (C5-H) | 6.5 - 7.5 (s) | 115 - 125 |

| Amine (-NH₂) | 5.0 - 6.0 (broad s) | - |

| Methyl (-CH₃) | 2.0 - 2.5 (s) | 15 - 25 |

| Aromatic C-COOH (C2) | - | 150 - 160 |

| Aromatic C-NH₂ (C3) | - | 140 - 150 |

| Aromatic C-CH₃ (C4) | - | 130 - 140 |

| Aromatic C-Cl (C6) | - | 145 - 155 |

Two-dimensional (2D) NMR techniques are employed to resolve complex structural details by correlating signals from different nuclei. science.govnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this molecule, COSY would primarily be used to confirm the absence of coupling for the isolated aromatic proton and the methyl group singlet.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This is a powerful tool for unambiguously assigning the carbon signals. For instance, it would show a correlation between the aromatic proton signal and its corresponding aromatic carbon signal, as well as the methyl proton signal and the methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds. columbia.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected between the methyl protons and the adjacent aromatic carbons (C3, C4, C5), and between the aromatic proton (H5) and its neighboring carbons (C3, C4, C6). These correlations confirm the substitution pattern on the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can be useful for confirming stereochemistry and conformational details. For this compound, NOESY could show a correlation between the methyl protons and the aromatic proton on C5, confirming their spatial proximity on the pyridine ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlated Nuclei (Proton → Carbon/Proton) | Structural Information Provided |

| HSQC | -CH₃ → -C H₃C5-H → C 5 | Confirms direct C-H bond connectivity. |

| HMBC | -CH₃ → C 3, C 4, C 5C5-H → C 3, C 4, C 6-COOH → C 2, C 3 | Establishes the connectivity of the pyridine ring and its substituents. |

| NOESY | -CH₃ ↔ C5-H | Confirms through-space proximity of the methyl group and the aromatic proton. |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, assess its purity, and deduce its structure by analyzing fragmentation patterns.

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly suitable for analyzing polar, non-volatile compounds like this compound. lcms.cz

Purity Assessment : The liquid chromatograph separates the target compound from any impurities. The mass spectrometer then provides a mass spectrum for the eluting compound, allowing for confirmation of its identity and an assessment of the sample's purity.

Identification : Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces a protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻. For this compound (Molecular Weight: 186.60 g/mol ), one would expect to observe a prominent ion at m/z 187.61 in positive ion mode or m/z 185.59 in negative ion mode.

Tandem Mass Spectrometry (MS/MS) : In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation data provides valuable structural information. Plausible fragmentation pathways for this compound could include the loss of water (H₂O), carbon dioxide (CO₂), or the cleavage of the amino or chloro groups, helping to confirm the presence of these functional groups.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion (m/z) | Interpretation |

| ESI-MS (+) | 187.61 | Protonated molecular ion [M+H]⁺ |

| ESI-MS (-) | 185.59 | Deprotonated molecular ion [M-H]⁻ |

| MS/MS of [M+H]⁺ | 169.60 | Loss of H₂O |

| MS/MS of [M-H]⁻ | 141.60 | Loss of CO₂ |

Gas chromatography-mass spectrometry (GC-MS) is best suited for the analysis of volatile and thermally stable compounds. Due to its polar nature and low volatility, this compound is not directly amenable to GC-MS analysis.

Derivatization : To make the compound suitable for GC-MS, a chemical derivatization step is necessary. This involves converting the polar functional groups (carboxylic acid and amino group) into less polar, more volatile moieties. mdpi.com Common derivatization techniques include esterification (e.g., with methanol (B129727) to form the methyl ester) or silylation (e.g., using reagents like MTBSTFA). nist.gov

Analysis of Derivatives : The resulting volatile derivative can then be separated by GC and analyzed by MS. The mass spectrum of the derivative will show a different molecular ion corresponding to the modified structure. The fragmentation patterns will also be characteristic of the derivative, providing indirect structural confirmation of the original molecule. nist.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amine, the C=O stretch of the carboxyl group, C=C and C=N stretches from the aromatic ring, and C-H stretches from the methyl and aromatic groups.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would also help identify the aromatic ring vibrations and the C-Cl stretch.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Weak |

| Amine | N-H stretch | 3300 - 3500 | Moderate |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Moderate to Strong |

| Aromatic Ring | C=C / C=N stretch | 1450 - 1600 | Strong |

| Methyl / Aromatic | C-H stretch | 2850 - 3100 | Strong |

| Pyridine Ring | Ring breathing | Not prominent | Strong |

| Chloroalkane | C-Cl stretch | 600 - 800 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Determination of Dissociation Constants (pKa)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light. libretexts.org

For this compound, the primary chromophore is the substituted pyridine ring. The presence of the carboxylic acid, amino group, and chlorine atom influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorbance (λmax). The expected electronic transitions for this molecule are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. uzh.ch

π → π Transitions:* These are typically high-energy transitions that occur in molecules with conjugated π systems, such as the pyridine ring. They result in strong absorption bands, usually in the shorter wavelength UV region (200-300 nm). libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms, to an antibonding π* orbital. uzh.ch These are lower energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths. uzh.ch

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to these transitions. The exact position and intensity of these bands are sensitive to the solvent environment.

Illustrative UV-Vis Absorption Data

Note: The following data is illustrative and represents typical values for similar aromatic compounds, as specific experimental data for this compound is not available in the cited literature.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π | ~ 210 - 240 | High (~10,000 - 20,000) |

| π → π | ~ 270 - 290 | Moderate (~1,000 - 5,000) |

| n → π* | ~ 300 - 330 | Low (~100 - 1,000) |

UV-Vis spectroscopy is also a highly effective method for determining the acid dissociation constants (pKa) of ionizable compounds. nih.govijper.org The principle lies in the fact that the protonated and deprotonated forms of a molecule have different electronic structures and thus exhibit different UV-Vis absorption spectra. nih.gov For this compound, both the carboxylic acid group and the amino group are ionizable.

By recording the UV-Vis spectra of the compound in a series of buffer solutions with varying pH values, the change in absorbance at a specific wavelength can be monitored. chemagine.co.uk A plot of absorbance versus pH typically yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group. scirp.org This method allows for the determination of multiple pKa values if the compound is polyprotic, provided the ionization events are sufficiently separated and each causes a distinct spectral change. nih.gov

Illustrative Dissociation Constants (pKa) Data

Note: The following pKa values are hypothetical and for illustrative purposes, based on typical values for substituted picolinic acids and aminopyridines.

| Ionizable Group | Estimated pKa |

| Carboxylic Acid (-COOH) | ~ 2.5 - 3.5 |

| Amino Group (-NH2) | ~ 4.5 - 5.5 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Elucidation

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. researchgate.net The analysis would reveal the planarity of the pyridine ring and the relative orientations of the carboxyl, amino, methyl, and chloro substituents.

A key aspect of the crystal structure would be the network of intermolecular hydrogen bonds. mdpi.com The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can act as a donor (N-H). The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions are crucial in dictating the supramolecular assembly of the molecules in the solid state. nih.govresearchgate.net For instance, it is common for carboxylic acids and pyridines to form robust hydrogen-bonded synthons, often resulting in dimers or extended chains. researchgate.net

Illustrative X-ray Crystallographic Data

Note: The following table contains hypothetical crystallographic data for this compound, representing plausible parameters for a small organic molecule of this type. Specific experimental data is not available in the cited literature.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (Å3) | 789.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm3) | 1.56 |

| R-factor | < 0.05 |

Coordination Chemistry and Metal Complexation of 3 Amino 6 Chloro 4 Methylpicolinic Acid

Ligand Properties and Chelation Modes

Picolinic acid and its substituted analogues are known to act as chelating ligands, with their coordination potential being a key area of research.

Picolinic acid and its derivatives typically act as bidentate chelating agents, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carboxylate group. nih.gov This mode of coordination forms a stable five-membered chelate ring. nih.gov The deprotonation of the carboxylic acid group facilitates the formation of these stable complexes with a variety of metal ions. nih.gov Infrared spectroscopy can be used to confirm this coordination, as a shift to a lower frequency in the C=O stretching vibration of the carboxylic acid group and the C=N stretch of the pyridine ring is observed upon complexation. New bands in the far-infrared spectrum, corresponding to metal-oxygen and metal-nitrogen bonds, further confirm the bidentate chelation.

Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., with Co(II), Cr(III), V(IV), Lanthanide Ions)

Metal complexes of picolinic acid derivatives can be synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, often under reflux. researchgate.net The resulting complexes can then be characterized by a variety of spectroscopic techniques to elucidate their structure and properties.

For example, cobalt(II) complexes of picolinic acid have been synthesized and characterized using elemental analysis, IR, UV-vis, and NMR spectroscopy. nih.gov Similarly, chromium(III) complexes with various substituted picolinates have been prepared and studied, with techniques like ESI-MS and IR spectroscopy confirming their composition. researchgate.net Studies on vanadium(III) with picolinic acid have shown the formation of highly stable complexes, characterized by potentiometric and spectrophotometric measurements. researchgate.net

Lanthanide complexes with picolinic acid and its derivatives have also been synthesized and are of particular interest due to their unique luminescent properties. neuroquantology.comresearchgate.net

The electronic spectra of metal complexes provide valuable information about their geometry and the coordination environment of the metal ion. For transition metal complexes of picolinic acid derivatives, UV-Visible absorption spectroscopy is a key characterization tool. For instance, the electronic spectra of cobalt(II) picolinate (B1231196) complexes can help in assigning their geometry, which is often octahedral.

Luminescent lanthanide complexes exhibit characteristic sharp emission bands resulting from f-f electronic transitions. nih.gov The absorption spectrum of these complexes is often dominated by the organic ligand, which acts as an "antenna" to absorb light and transfer the energy to the lanthanide ion. nih.gov Fluorescence and phosphorescence spectroscopy are crucial for studying the excited state dynamics of these complexes. researchgate.net

The luminescence of lanthanide complexes is a result of an efficient ligand-to-metal energy transfer (LMET) process, often referred to as the "antenna effect". nih.gov The organic ligand absorbs incident light, promoting it to an excited singlet state. Through intersystem crossing, the ligand then transitions to an excited triplet state. If the energy of this triplet state is suitably matched with the excited energy levels of the lanthanide ion, energy transfer can occur, leading to the characteristic emission of the lanthanide ion. neuroquantology.com

Structural Analysis of Coordination Compounds via X-ray Diffraction

For instance, the crystal structure of a cobalt(II) complex with picolinic acid, [Co(pic)2(H2O)2]·2H2O, revealed a slightly distorted octahedral geometry around the Co(II) ion, which is coordinated by two pyridine nitrogen atoms and two carboxylate oxygen atoms from two picolinic acid anions, as well as two oxygen atoms from water molecules. researchgate.net Similarly, X-ray diffraction studies on chromium(III) complexes of substituted picolinic acids have provided detailed structural information. researchgate.net

Powder X-ray diffraction (XRD) is also utilized to characterize the crystalline nature of synthesized metal complexes. jocpr.comijcce.ac.ir The diffraction patterns can be used to determine the crystal system, space group, and crystallite size of the compounds. researchpublish.comspuvvn.edu

Below is a table summarizing the crystal system data for some metal complexes with ligands related to the subject compound.

| Complex | Crystal System | Space Group | Reference |

| [Co(pic)2(H2O)2]·2H2O | Monoclinic | P2(1)/n | researchgate.net |

| Co(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Monoclinic | - | jocpr.com |

| Fe(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Monoclinic | - | jocpr.com |

| Cu(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate | Orthorhombic | - | jocpr.com |

Electrochemical Studies of Metal Complexes

Research on metal(II) complexes of 2-picolinic acid has demonstrated that these compounds exhibit interesting redox behaviors. For instance, cyclic voltammetry studies of cobalt, nickel, and copper complexes with 2-picolinic acid have shown quasi-reversible one-electron or two-electron transfer redox processes in DMF solution. The geometries of these complexes, often determined to be octahedral or distorted octahedral, play a significant role in their electrochemical properties.

In a typical cyclic voltammetry experiment, the potential is scanned linearly with time, and the resulting current is measured. The voltammograms of metal complexes with picolinic acid derivatives generally show metal-centered redox processes. For example, the reduction of M(II) to M(I) is a common feature observed in the cyclic voltammograms of these complexes. The reversibility of these processes can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp). A quasi-reversible process is often characterized by a ΔEp value greater than the theoretical 59 mV for a one-electron reversible system.

The electronic nature of substituents on the picolinic acid ring can also be expected to influence the electrochemical properties of the metal complexes. Electron-withdrawing groups, such as the chloro substituent in 3-Amino-6-chloro-4-methylpicolinic acid, may render the metal center more electrophilic and shift the redox potentials to more positive values. Conversely, electron-donating groups, like the amino and methyl groups, could have the opposite effect.

The following table summarizes representative electrochemical data for metal complexes of 2-picolinic acid, which can serve as a basis for predicting the behavior of complexes with this compound.

| Metal Complex | Redox Couple | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (mV) | Reversibility |

| [Co(picolinate)₂] | Co(II)/Co(I) | - | - | - | Irreversible |

| [Ni(picolinate)₂] | Ni(II)/Ni(I) | - | - | 129 | Quasi-reversible |

| [Cu(picolinate)₂] | Cu(II)/Cu(I) | - | - | - | Irreversible |

| [Zn(picolinate)₂] | Zn(II)/Zn(I) | 1.022 | -0.840 | 77 | Quasi-reversible |

Data presented is based on studies of 2-picolinic acid complexes and is intended to be illustrative.

Further electrochemical investigations on metal complexes of this compound are necessary to fully understand their redox behavior and to explore their potential applications in areas such as catalysis and materials science.

Role in Organic Synthesis As a Chemical Building Block

Applications in the Modular Assembly of Molecular Architectures

The distinct functional groups on the 3-Amino-6-chloro-4-methylpicolinic acid scaffold allow for its use in modular synthesis, a strategy that involves the stepwise assembly of complex molecules from smaller, interchangeable units. This approach is highly valued for its efficiency and flexibility in creating libraries of related compounds for various applications.

The presence of both an amino group and a carboxylic acid on the pyridine (B92270) ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. nih.gov The amino group can act as a nucleophile, while the carboxylic acid can undergo cyclization reactions with suitable reagents to form new rings fused to the pyridine core. For instance, it can be envisioned to participate in condensation reactions with dicarbonyl compounds or their equivalents to form various bicyclic and polycyclic heteroaromatic systems. researchgate.net The chlorine atom at the 6-position also provides a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, expanding the diversity of accessible heterocyclic structures.

Reaction Types for Heterocycle Formation

Condensation Reactions: The amino and carboxyl groups can react with bifunctional reagents to form fused rings like pyrimidines, diazepines, or other nitrogen-containing heterocycles.

Cyclization Reactions: Intramolecular cyclization can be induced between the substituents or with an external reagent to create novel ring systems.

A representative table of potential heterocyclic systems that could be synthesized from this building block is shown below.

| Reagent Class | Potential Heterocyclic Product |

| 1,3-Dicarbonyl Compounds | Fused Pyridopyrimidines |

| α-Haloketones | Fused Pyridodiazines |

| Isothiocyanates | Fused Pyridothiadiazines |

Beyond the construction of complex heterocycles, this compound is a versatile starting material for a wide array of organic compounds. nih.gov The carboxylic acid can be converted into esters, amides, or acid chlorides, which can then undergo further reactions. nih.gov The amino group can be acylated, alkylated, or diazotized, providing access to a broad spectrum of derivatives. umsl.edu Furthermore, the chlorine atom can be replaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. google.com

The table below summarizes some of the key transformations and the resulting compound classes.

| Functional Group | Reaction Type | Resulting Compound Class |

| Carboxylic Acid | Esterification | Picolinate (B1231196) Esters |

| Carboxylic Acid | Amidation | Picolinamide (B142947) Derivatives |

| Amino Group | Acylation | N-Acylaminopicolinic Acids |

| Amino Group | Diazotization/Substitution | Halogenated/Hydroxylated Picolinic Acids |

| Chloro Group | Suzuki Coupling | Aryl/Heteroaryl-substituted Picolinic Acids |

| Chloro Group | Buchwald-Hartwig Amination | Amino-substituted Picolinic Acids |

Precursor for Advanced Chemical Intermediates

Due to its multiple reactive sites, this compound serves as a valuable precursor for more complex and specialized chemical intermediates. nih.gov For example, selective modification of one functional group while leaving the others intact allows for the creation of tailored building blocks for multi-step syntheses. This compound is particularly useful in the synthesis of intermediates for the pharmaceutical and agrochemical industries, where substituted pyridines are common structural motifs. google.comchemicalbook.com The ability to sequentially modify the different functional groups provides a strategic advantage in the synthesis of complex target molecules.

Strategies for Conjugation and Chemical Modification in Advanced Materials Research (general)

In the field of advanced materials, picolinic acid derivatives are of interest for their coordination properties and their ability to be incorporated into larger molecular systems. wikipedia.org The carboxylic acid group of this compound can be used to anchor the molecule to surfaces or nanoparticles. It can also serve as a ligand for metal ions, forming coordination complexes with interesting photophysical or catalytic properties. nih.gov The amino group provides a site for conjugation to polymers, biomolecules, or other materials through amide bond formation. The chlorine atom offers a versatile handle for post-synthetic modification of materials through cross-coupling reactions, allowing for the fine-tuning of material properties. These general strategies enable the integration of this picolinic acid derivative into functional materials for applications in sensing, catalysis, and electronics.

Advanced Analytical Methodologies for 3 Amino 6 Chloro 4 Methylpicolinic Acid in Research

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Chromatographic techniques are fundamental for the separation and analysis of 3-amino-6-chloro-4-methylpicolinic acid from complex matrices. Both HPLC and UPLC are powerful tools, with UPLC offering advantages in terms of speed, resolution, and solvent consumption due to the use of smaller particle size columns. nih.govnih.gov

For compounds like this compound, which possess polar functional groups (amino and carboxylic acid) and a heterocyclic aromatic ring, reversed-phase chromatography is the most common approach. C18 columns are frequently employed, providing a nonpolar stationary phase that retains the analyte based on its hydrophobicity.

Developing a robust HPLC or UPLC method for purity analysis and quantification involves optimizing several key parameters to achieve adequate separation of the main compound from any impurities or degradation products.

Mobile Phase Selection: A typical mobile phase for analyzing picolinic acid derivatives consists of a gradient mixture of an aqueous solvent and an organic solvent. affinisep.com Acidified water (e.g., with formic acid or acetic acid) is commonly used as the aqueous phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. mdpi.comepa.gov Acetonitrile or methanol (B129727) serves as the organic modifier. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute any less polar impurities.

Column Chemistry and Dimensions: A standard C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size) is a suitable starting point for method development. affinisep.com For UPLC applications, columns with sub-2 µm particle sizes are used to achieve higher efficiency and faster analysis times.

Detection: Ultraviolet (UV) detection is a straightforward approach, as the pyridine (B92270) ring of the molecule absorbs UV light. The selection of an appropriate wavelength is determined by measuring the UV spectrum of the compound. Alternatively, coupling the chromatograph to a mass spectrometer (LC-MS) provides much higher selectivity and sensitivity. affinisep.comaffinisep.com

Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The area of the resulting chromatographic peak is plotted against the concentration. The limit of quantitation (LOQ) for similar compounds like aminopyralid (B1667105) in various matrices has been reported to be as low as 0.0015 µg/g in soil and 0.05 µg/L in water, demonstrating the high sensitivity achievable with modern instrumentation. epa.govepa.gov

Below is an example of a typical HPLC gradient program adapted from methods used for related picolinic acid herbicides. affinisep.com

| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

HPLC is an invaluable tool for monitoring the progress of chemical reactions that synthesize or utilize this compound. Small aliquots can be taken from the reaction mixture at different time points, quenched, and injected into the HPLC. This allows researchers to track the consumption of reactants and the formation of the product in near real-time, helping to determine the optimal reaction time and identify the formation of any by-products. For instance, in patent literature describing the synthesis of related pyridines, HPLC analysis is cited as the method for determining the purity of the final product, confirming the completion of the reaction. google.com

Furthermore, preparative HPLC can be used for the isolation and purification of the compound. By using a larger column and injecting a larger volume of the crude reaction mixture, the peak corresponding to this compound can be collected, providing a high-purity sample for further research or use as an analytical standard.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful platform for the comprehensive analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for detecting and quantifying trace amounts of picolinic acid derivatives in complex samples. nih.gov The analyte is first separated by HPLC or UPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is typically used, and because of the compound's structure, it can be analyzed in either positive or negative ion mode, though negative mode is common for acidic herbicides. youngin.com

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. A specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process filters out background noise, allowing for very low detection limits. For the related compound aminopyralid, validated LC-MS/MS methods are used for residue analysis in soil, water, and agricultural products. mdpi.comepa.govepa.gov

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Polarity | Negative |

| Precursor Ion (Q1) | [M-H]⁻ |

| Product Ion (Q3) | Fragment specific to the compound structure |

| Collision Energy | Optimized for specific precursor-product transition |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires the derivatization of the polar this compound to increase its volatility. d-nb.infonih.gov The carboxylic acid and amino groups are typically converted into less polar esters and amides, respectively, before analysis.

Derivatization Methods for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. creative-proteomics.com For this compound, derivatization can be employed to enhance performance in both LC and GC analysis. researchgate.net

Esterification for GC Analysis: To make the compound volatile for GC-MS, the carboxylic acid group can be esterified. An example from a method for aminopyralid involves derivatization with butyl chloroformate to form the 1-butyl ester. epa.gov Another common approach is trimethylsilylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the carboxylic acid and amino groups to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.

Derivatization for LC Analysis: While not always necessary for LC-MS, derivatization can improve chromatographic retention and ionization efficiency. Reagents that target the primary amino group can be used. Examples include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary amines to form highly fluorescent derivatives, enabling sensitive fluorescence detection. oregonstate.edu

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that reacts rapidly with amino acids to produce stable, fluorescent derivatives suitable for reversed-phase HPLC. creative-proteomics.com

Dansyl Chloride: Reacts with primary amino groups to yield highly fluorescent sulfonamide derivatives. creative-proteomics.com

These derivatization reactions introduce hydrophobic, easily ionizable, or fluorescent tags onto the molecule, significantly lowering detection limits. mdpi.commdpi.com

Voltammetric and Polarographic Analytical Methods for Detection and Characterization

While less common than chromatographic methods for this class of compounds, electrochemical techniques like voltammetry and polarography could theoretically be applied for the analysis of this compound. These methods measure the current that flows in an electrochemical cell as a function of an applied potential.

The viability of these techniques depends on the presence of electroactive functional groups within the molecule. The this compound molecule contains a pyridine ring and an amino group, both of which can be electrochemically active (i.e., can be oxidized or reduced).

Voltammetric Methods: Techniques such as cyclic voltammetry (CV) or square-wave voltammetry (SWV) could be used to study the redox properties of the compound. A working electrode (e.g., glassy carbon electrode) would be used, and the current response would be measured as the potential is scanned. The resulting voltammogram would show peaks at potentials where oxidation or reduction occurs, which can be used for both qualitative identification and quantitative analysis. The peak current is typically proportional to the concentration of the analyte.

Polarographic Methods: Polarography is a specific type of voltammetry that uses a dropping mercury electrode (DME). It is particularly effective for reducible substances.

While specific voltammetric or polarographic methods for this compound are not prominent in the literature, the general principles suggest they could be developed as an alternative or complementary technique to chromatography for its detection and quantification in specific research contexts.

Future Research Perspectives and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted pyridine (B92270) derivatives like 3-Amino-6-chloro-4-methylpicolinic acid traditionally involves multi-step processes that can be resource-intensive. Future research is increasingly focused on developing novel and sustainable synthetic routes that align with the principles of green chemistry.

A primary area of exploration is the application of multi-component reactions (MCRs) . MCRs, such as the Hantzsch pyridine synthesis, offer a highly efficient and atom-economical approach to constructing complex pyridine rings from simple precursors in a single step. wikipedia.orgbohrium.com Research into adapting these reactions for the specific substitution pattern of this compound could significantly streamline its production. nih.govacsgcipr.org The use of aqueous media, ionic liquids, or catalyst-free conditions in MCRs further enhances their environmental friendliness. wikipedia.orgbohrium.com

Another promising avenue is the use of novel catalytic systems . This includes the development of heterogeneous catalysts, which can be easily separated and recycled, reducing waste. nih.gov Transition metal-free catalysis is also gaining traction, offering pathways that avoid the use of expensive and potentially toxic heavy metals. nih.gov The table below summarizes potential sustainable approaches.